molecular formula C11H14 B1611508 (2,2-Dimethylcyclopropyl)benzene CAS No. 7653-94-3

(2,2-Dimethylcyclopropyl)benzene

Cat. No. B1611508
CAS RN: 7653-94-3
M. Wt: 146.23 g/mol
InChI Key: CPCCZGGBKTXNOX-UHFFFAOYSA-N
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Description

“(2,2-Dimethylcyclopropyl)benzene” is a chemical compound with the molecular formula C12H16 . It is part of the family of aromatic hydrocarbons .


Molecular Structure Analysis

The molecular structure of “(2,2-Dimethylcyclopropyl)benzene” involves a benzene ring with a 2,2-dimethylcyclopropyl group attached . The benzene ring is a cyclic hydrocarbon where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom .


Physical And Chemical Properties Analysis

Benzene, which is a part of “(2,2-Dimethylcyclopropyl)benzene”, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .

Scientific Research Applications

1. Cyclization and Aromatization

(Pati & Liu, 2012) describe a silver-catalyzed cyclization of 1-(2,2-dimethyl-cyclopropyl)methyl ketones to produce 1,2,4-trisubstituted benzenes. This process involves cyclopropane cleavage followed by aromatization, representing an unusual silver-catalyzed addition of a ketone to an allylic C-H bond.

2. Structure Analysis in Mixtures

(Deetlefs et al., 2005) used neutron diffraction to study the structure of mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, revealing significant alterations in the ionic liquid structure due to the presence of benzene.

3. Photochemical Rearrangements

(Mizuno et al., 2001) investigated the photoirradiation of benzene solutions containing 1-diarylvinylidene-2,2,3,3-tetramethylcyclopropanes, leading to rearranged products in good to high yields through a proposed singlet mechanism.

4. Intramolecular Reactions and Conformational Analysis

(Ferreira & Figueroa-Villar, 2014) prepared 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones) and analyzed their conformational exchanges through NMR and molecular modeling, indicating significant intramolecular hydrogen bond length variation.

5. Quantum Chain Reactions

(Nielsen, Kuzmanich, & Garcia‐Garibay, 2014) studied the quantum chain reactions of alkyl-linked dimers of diarylcyclopropenone in benzene, demonstrating quantum yields greater than 1.0 and highlighting a S2 → S2 energy transfer mechanism.

Future Directions

Future research could potentially explore the use of “(2,2-Dimethylcyclopropyl)benzene” in various chemical reactions and syntheses. For instance, a recent study discussed the potential of using carbon dioxide as a carbon source for the synthesis of olefins and aromatics, which could be relevant for compounds like "(2,2-Dimethylcyclopropyl)benzene" .

properties

IUPAC Name

(2,2-dimethylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-11(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCCZGGBKTXNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451604
Record name (2,2-Dimethylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylcyclopropyl)benzene

CAS RN

7653-94-3
Record name (2,2-Dimethylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VMY Leung, MH Gieuw, Z Ke… - Advanced Synthesis & …, 2020 - Wiley Online Library
3‐difunctionalization of cyclopropane is an useful organic transformation. The corresponding 1,3‐difunctionalized products are synthetic synthons and building blocks in many organic …
Number of citations: 13 onlinelibrary.wiley.com
X Qiao, Y Lin, D Huang, H Ji, C Chen… - The Journal of Organic …, 2022 - ACS Publications
One-pot oxo-amination of unactivated cyclopropanes with safe, green dioxygen as an oxidant and low-cost amines as nitrogen sources has generated interest since this can directly …
Number of citations: 2 pubs.acs.org
JD Johnson - 2023 - search.proquest.com
Dialkyl cyclopropanes are a prevalent motif in FDA approved drugs and biologically active molecules, however, their synthesis is difficult with many of the state-of-the-art carbene …
Number of citations: 2 search.proquest.com
A de Meijere, SI Kozhushkov - thieme-connect.com
Previously published information regarding the preparation and chemical transformations of cyclopropanes without functional substituents can be found in the Houben–Weyl series (Vols…
Number of citations: 0 www.thieme-connect.com
RA Caldwell, M Singh - Journal of the American Chemical Society, 1982 - ACS Publications
Dimerization and geometric isomerization of conjugated dienes in the presence of triplet-state photosensitizers such as benzophenone are well-known. 1'5 The intermediacy of the …
Number of citations: 34 pubs.acs.org
KAM Kremer, GH Kuo, EJ O'Connor… - Journal of the …, 1982 - ACS Publications
The importance of transition-metal carbene complexes1 in such processes as alkene metathesis, alkene polymerization, 1 2 and cy-clopropanation reactions is becoming widely …
Number of citations: 73 pubs.acs.org

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